Cas no 60770-68-5 (5-Iodo-2-methylbenzofuran)

5-Iodo-2-methylbenzofuran 化学的及び物理的性質
名前と識別子
-
- 5-Iodo-2-methylbenzofuran
- 5-iodo-2-methyl-1-benzofuran
- 5-Iod-2-methyl-benzo< b> furan
- 5-iodo-2-methylbenzo[b]furan
- 5-iodo-2-methyl-benzofuran
- AB08838
- AC1MYFW0
- CTK2F2061
- SureCN1746909
-
- インチ: InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
- InChIKey: RUKAGZXVAJDQAD-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(O1)C=CC(=C2)I
計算された属性
- 精确分子量: 257.95416g/mol
- 同位素质量: 257.95416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 13.1Ų
5-Iodo-2-methylbenzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392645-0.05g |
5-iodo-2-methyl-1-benzofuran |
60770-68-5 | 95% | 0.05g |
$135.0 | 2023-05-03 | |
A2B Chem LLC | AG70196-2.5g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 2.5g |
$1301.00 | 2024-04-19 | |
1PlusChem | 1P00EDQS-1g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 1g |
$815.00 | 2025-02-27 | |
Aaron | AR00EDZ4-2.5g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 2.5g |
$1678.00 | 2025-01-24 | |
1PlusChem | 1P00EDQS-250mg |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 250mg |
$413.00 | 2025-02-27 | |
1PlusChem | 1P00EDQS-10g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 10g |
$3323.00 | 2024-04-22 | |
1PlusChem | 1P00EDQS-2.5g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 2.5g |
$1542.00 | 2025-02-27 | |
A2B Chem LLC | AG70196-1g |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 1g |
$682.00 | 2024-04-19 | |
A2B Chem LLC | AG70196-100mg |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 100mg |
$248.00 | 2024-04-19 | |
Aaron | AR00EDZ4-500mg |
5-Iodo-2-methylbenzofuran |
60770-68-5 | 95% | 500mg |
$685.00 | 2025-01-24 |
5-Iodo-2-methylbenzofuran 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-Iodo-2-methylbenzofuranに関する追加情報
Introduction to 5-Iodo-2-methylbenzofuran (CAS No: 60770-68-5)
5-Iodo-2-methylbenzofuran, with the chemical formula C₈H₅IO₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which makes it a versatile building block for more complex molecules. The presence of an iodine atom at the 5-position enhances its reactivity, making it particularly useful in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.
The CAS No 60770-68-5 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and retrieval. Its molecular structure combines the aromatic stability of benzene with the heterocyclic properties of furan, offering unique electronic and steric characteristics. These features make 5-Iodo-2-methylbenzofuran a valuable candidate for developing novel pharmaceuticals, agrochemicals, and materials.
In recent years, there has been growing interest in 5-Iodo-2-methylbenzofuran due to its applications in medicinal chemistry. Researchers have leveraged its reactivity to synthesize derivatives with potential therapeutic effects. For instance, studies have explored its use in generating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The iodine substituent facilitates the introduction of aryl groups at specific positions, allowing for fine-tuning of biological activity.
One notable application of 5-Iodo-2-methylbenzofuran is in the synthesis of antiviral agents. The benzofuran core is a common motif in drugs targeting viral infections. By modifying the structure through cross-coupling reactions, scientists have been able to create compounds that disrupt viral replication mechanisms. This approach has shown promise in preclinical studies, highlighting the importance of 5-Iodo-2-methylbenzofuran as a starting material.
Another area where 5-Iodo-2-methylbenzofuran has made significant contributions is in materials science. The compound’s ability to form stable biaryl structures has been exploited in the development of organic semiconductors and light-emitting diodes (OLEDs). These materials are essential for next-generation electronic devices due to their efficiency and environmental friendliness. The iodine atom’s presence allows for further functionalization, enabling researchers to tailor properties such as charge transport and luminescence.
The synthesis of 5-Iodo-2-methylbenzofuran typically involves the iodination of 2-methylbenzofuran using iodinating agents like N-iodosuccinimide (NIS) or molecular iodine (I₂) under controlled conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to ensure high yields and purity. Catalysts such as palladium or copper complexes may be employed to enhance reaction efficiency.
In terms of handling and storage, 5-Iodo-2-methylbenzofuran should be kept in a cool, dry place away from direct sunlight to prevent degradation. It is advisable to use inert atmospheres such as nitrogen or argon when handling the compound to avoid unwanted side reactions. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn at all times to ensure safety.
The chemical reactivity of 5-Iodo-2-methylbenzofuran makes it a cornerstone in synthetic organic chemistry. Its ability to participate in various coupling reactions allows for the construction of complex molecules with diverse applications. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow.
Recent advancements in flow chemistry have also demonstrated the potential of using 5-Iodo-2-methylbenzofuran in continuous manufacturing processes. Flow reactors provide better control over reaction conditions, leading to improved yields and scalability. This approach aligns with the growing trend toward green chemistry principles, reducing waste and energy consumption.
In conclusion,5-Iodo-2-methylbenzofuran (CAS No: 60770-68-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions. As scientific understanding progresses, the utility of this compound is expected to expand even further.
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